N'-(4-phenoxyphenyl)oxamide
Description
N'-(4-Phenoxyphenyl)oxamide is an oxamide derivative characterized by a central oxamide core (-NH-C(=O)-C(=O)-NH-) substituted with a 4-phenoxyphenyl group on one nitrogen atom. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents due to the aromatic phenoxyphenyl moiety and hydrogen-bonding capacity from the oxamide group.
Properties
IUPAC Name |
N'-(4-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)14(18)16-10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMJPFOGPGRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-phenoxyphenyl)oxamide typically involves the reaction of 4-phenoxyaniline with oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Step 1: Formation of the intermediate
- 4-phenoxyaniline is reacted with oxalyl chloride in an inert solvent like dichloromethane.
- Reaction conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Formation of N’-(4-phenoxyphenyl)oxamide
- The intermediate formed in step 1 is then treated with a base (e.g., triethylamine) to yield N’-(4-phenoxyphenyl)oxamide.
- Reaction conditions: Room temperature, under an inert atmosphere.
Industrial Production Methods
Industrial production of N’-(4-phenoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(4-phenoxyphenyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N’-(4-phenoxyphenyl)oxamide to its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reaction conditions typically involve acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. Reactions are usually carried out in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions. Conditions vary depending on the nucleophile and desired product.
Major Products
Oxidation: Oxidized derivatives of N’-(4-phenoxyphenyl)oxamide.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-phenoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-phenoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares N'-(4-phenoxyphenyl)oxamide with structurally related oxamide derivatives:
Key Observations:
- Substituent Effects: The 4-phenoxyphenyl group in this compound enhances aromaticity and steric bulk, likely reducing water solubility compared to HAO (polar hydroxynaphthylidene groups) but improving lipid membrane penetration for biological activity .
- Thermal Stability : Oxamides with aromatic substituents (e.g., HAO) exhibit higher melting points (>250°C) due to strong intermolecular interactions, while alkylated derivatives (e.g., isododecylphenyl oxamide) have lower thermal stability .
- Solubility : Trifluoromethylsulfonyl groups in bis-sulfonated oxamides enhance solubility in organic solvents, making them suitable for industrial applications like chemiluminescent materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
